molecular formula Li2MoO4 B1670640 Lithium molybdate CAS No. 13568-40-6

Lithium molybdate

Cat. No.: B1670640
CAS No.: 13568-40-6
M. Wt: 173.9 g/mol
InChI Key: NMHMDUCCVHOJQI-UHFFFAOYSA-N
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Description

Lithium molybdate, with the chemical formula Li₂MoO₄, is a white, odorless powder that is highly soluble in water. It is primarily used as a corrosion inhibitor in industrial air conditioning systems and has applications in various scientific fields due to its unique properties .

Biochemical Analysis

Biochemical Properties

Lithium molybdate plays a significant role in biochemical reactions, particularly as a source of molybdenum, an essential trace element for almost all living organisms . Molybdenum is incorporated into the molybdenum cofactor, which is the active site of several molybdenum-requiring enzymes, such as nitrate reductase, aldehyde oxidase, xanthine dehydrogenase, sulfite oxidase, and amidoxime reducing component . These enzymes participate in crucial biological processes, including nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification . The interaction of this compound with these enzymes is vital for their catalytic activity and overall cellular function.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, molybdate ions, derived from this compound, are taken up by specific molybdate transporters and incorporated into the molybdenum cofactor . This incorporation is essential for the activity of molybdoenzymes, which in turn regulate key cellular processes. Additionally, this compound has been shown to impact reactive oxygen species levels and activities of enzymes such as xanthine oxidase and phosphatases in human liver and kidney cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Molybdate ions bind to the molybdenum cofactor, facilitating the catalytic activity of molybdoenzymes . This binding interaction is crucial for enzyme inhibition or activation and subsequent changes in gene expression. For example, the molybdenum cofactor is involved in the catalytic conversion of nitrate to nitrite by nitrate reductase, a key step in nitrogen metabolism . Additionally, this compound may influence the activity of glycogen synthase kinase 3-beta (GSK3β), an enzyme involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function Studies have shown that prolonged exposure to molybdate can lead to metabolic disorders and alterations in enzyme activities . These temporal effects are crucial for understanding the long-term implications of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of molybdoenzymes and improve metabolic functions . At high doses, it may induce toxic or adverse effects, such as polydipsia and metabolic disorders . Threshold effects have been observed, indicating that there is a fine balance between beneficial and harmful doses of this compound. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in molybdoenzyme activity . Molybdate ions, derived from this compound, are incorporated into the molybdenum cofactor, which is essential for the catalytic function of enzymes like nitrate reductase and xanthine dehydrogenase . These enzymes participate in nitrogen metabolism, purine metabolism, and detoxification processes. This compound exposure has been shown to disrupt amino acid and lipid metabolism, leading to metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific molybdate transporters . These transporters facilitate the uptake of molybdate ions from the extracellular environment into the cytoplasm, where they are incorporated into the molybdenum cofactor . The distribution of this compound within tissues is influenced by its interaction with binding proteins and transporters, which determine its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within organelles involved in metabolic processes . The molybdenum cofactor, incorporating molybdate ions from this compound, is localized in the mitochondria and cytoplasm, where it participates in enzymatic reactions . Targeting signals and post-translational modifications direct the molybdenum cofactor to these compartments, ensuring its proper function and activity . The subcellular localization of this compound is crucial for its role in cellular metabolism and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium molybdate can be synthesized through the reaction of lithium carbonate (Li₂CO₃) with molybdenum trioxide (MoO₃) at elevated temperatures. The reaction is typically carried out in a solid-state process where the reactants are mixed and heated to around 600-700°C:

Li2CO3+MoO3Li2MoO4+CO2\text{Li}_2\text{CO}_3 + \text{MoO}_3 \rightarrow \text{Li}_2\text{MoO}_4 + \text{CO}_2 Li2​CO3​+MoO3​→Li2​MoO4​+CO2​

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reactants are mixed in precise stoichiometric ratios and heated in rotary kilns or other high-temperature furnaces to ensure complete reaction and high purity of the final product .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, particularly in electrochemical applications. For example, it can be reduced to form lower oxidation states of molybdenum.

    Substitution Reactions: It can participate in substitution reactions where lithium ions are replaced by other cations in the lattice structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reducing Agents: this compound can be reduced using hydrogen gas (H₂) under high temperatures.

Major Products Formed:

    Oxidation: Higher oxidation states of molybdenum compounds.

    Reduction: Lower oxidation states of molybdenum, such as molybdenum dioxide (MoO₂).

Scientific Research Applications

Chemistry: Lithium molybdate is used in the synthesis of various molybdenum-based compounds and as a catalyst in organic reactions.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which lithium molybdate exerts its effects is largely dependent on its application. In corrosion inhibition, it forms a protective layer on metal surfaces, preventing oxidation. In battery technology, it facilitates the intercalation and deintercalation of lithium ions, contributing to the charge-discharge cycles of the battery .

Comparison with Similar Compounds

    Sodium molybdate (Na₂MoO₄): Similar in structure but with sodium ions instead of lithium. It is also used as a corrosion inhibitor and in various industrial applications.

    Ammonium molybdate ((NH₄)₆Mo₇O₂₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.

Uniqueness: Lithium molybdate is unique due to its high solubility in water and its specific applications in lithium-ion batteries, where it offers higher specific capacity and stability compared to other molybdenum-based compounds .

Properties

IUPAC Name

dilithium;dioxido(dioxo)molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHMDUCCVHOJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[O-][Mo](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Li2MoO4
Record name lithium molybdate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lithium_molybdate
Description Chemical information link to Wikipedia.
Record name lithium orthomolybdate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Acros Organics MSDS]
Record name Lithium molybdate
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CAS No.

13568-40-6
Record name Molybdate (MoO42-), lithium (1:2), (T-4)-
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Record name Dilithium molybdate
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Q & A

Q1: What is the molecular formula and weight of lithium molybdate?

A1: this compound has the molecular formula Li2MoO4 and a molecular weight of 173.82 g/mol.

Q2: How is this compound typically synthesized?

A2: Several methods exist for synthesizing this compound. These include traditional solid-state reactions, [] neutralization of lithium hydroxide with molybdic acid, [] and a novel room-temperature method involving the compression of water-soluble Li2MoO4 powder. [] Notably, a rapid synthesis route involving grinding LiOH x H2O with MoO3 at room temperature has also been reported. []

Q3: What crystal structure does this compound typically adopt?

A3: this compound commonly crystallizes in the phenacite structure, belonging to the space group R3. This structure has been confirmed by X-ray diffraction studies of both single crystals and polycrystalline samples. [, ]

Q4: What is the thermal stability of this compound?

A4: this compound demonstrates good thermal stability, with studies indicating its effectiveness as a corrosion inhibitor in lithium bromide solutions even at elevated temperatures up to 473 K (200 °C). []

Q5: What is the compatibility of this compound with other materials in high-temperature applications?

A5: Research suggests good compatibility of this compound with materials like barium titanate. These compounds are used together in the fabrication of all-ceramic composite films for high-frequency applications, demonstrating stability at temperatures up to 540 °C. []

Q6: Does this compound exhibit catalytic activity?

A6: Yes, this compound displays notable catalytic activity, particularly in the degradation of cationic dyes. [] Studies have shown its effectiveness in degrading dyes like cationic red GTL, safranine T, and methylene blue under ambient conditions.

Q7: How does the morphology of this compound influence its catalytic activity?

A7: Research suggests that the morphology of this compound plays a crucial role in its catalytic performance. For instance, nanorod structures of this compound have shown enhanced catalytic activity in dye degradation compared to their bulk counterparts. []

Q8: What are the applications of this compound in lithium-ion batteries?

A8: this compound is investigated as an anode material for lithium-ion batteries due to its high theoretical capacity and low cost. [] To overcome its limitations, such as low conductivity and large volume changes during cycling, it is often composited with carbon nanofibers to improve its performance.

Q9: Can this compound be used in electrochromic devices?

A9: Yes, research has explored the application of this compound in electrochromic devices. Studies have focused on preparing electrochromic molybdenum trioxide (MoO3) thin films from this compound solutions, demonstrating its potential in this area. [, ]

Q10: What is the role of this compound in molten salt systems?

A10: this compound, particularly in eutectic mixtures with sodium molybdate, acts as a solvent for uranium species at elevated temperatures. This has implications for studying the electrochemical behavior of uranium and potentially for its recovery from molten salt systems. []

Q11: How does this compound function as a corrosion inhibitor?

A11: this compound acts as an anodic inhibitor, effectively reducing the corrosion of carbon steel in lithium bromide solutions. [, , ] It forms a protective passive film composed of molybdenum oxide (such as MoO2) and Fe3O4 on the metal surface, inhibiting the anodic corrosion reaction.

Q12: What is the optimal concentration of this compound for corrosion inhibition?

A12: Studies suggest that a concentration as low as 0.003 mol/kg-H2O of this compound, in conjunction with lithium hydroxide, provides excellent corrosion inhibition for carbon steel in lithium bromide solutions. []

Q13: How is this compound used in the search for neutrinoless double beta decay?

A13: Enriched this compound (100Li2MoO4) crystals are employed as scintillating bolometers in experiments like CUORE (Cryogenic Underground Observatory for Rare Events) to detect neutrinoless double beta decay, a rare event with implications for particle physics. [, ]

Q14: What are the requirements for this compound crystals used in these experiments?

A14: The crystals used in these experiments need to be ultra-radiopure to minimize background noise and maximize the sensitivity for detecting rare decay events. [] Purification techniques are crucial in achieving the required material purity.

Q15: What is the role of computational chemistry in understanding this compound?

A15: Computational methods, like Density Functional Theory (DFT), play a crucial role in predicting and understanding the structural, vibrational, and electronic properties of this compound. [, ] For instance, DFT calculations have been used to study the structure of Li2Mo4O13 in both crystalline and molten states, providing insights into the local structure and bonding characteristics.

Q16: Have there been any theoretical investigations on the aromatic character of this compound-containing compounds?

A16: Yes, theoretical investigations using NICS calculations and ab initio ring current maps have been conducted on heterotrimetallic compounds containing Mo-M-Li clusters (M = K, Rb, Cs), including planar rings of Li2M2 (M = K or Rb) and Cs4. [] The studies provide insights into the bonding and potential aromatic character of these unique ring systems.

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